An In-Depth Technical Guide to 3-Formyl-4-nitrobenzoic Acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Formyl-4-nitrobenzoic Acid for Researchers and Drug Development Professionals
An Essential Building Block in Modern Medicinal Chemistry
3-Formyl-4-nitrobenzoic acid, a trifunctional aromatic compound, is emerging as a pivotal intermediate in the synthesis of complex pharmaceutical agents and novel heterocyclic scaffolds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its physical and chemical properties, reactivity, and handling, grounded in established scientific principles and practical insights.
Core Molecular and Physical Characteristics
3-Formyl-4-nitrobenzoic acid, with the CAS Number 1092931-93-5, possesses a unique molecular architecture that dictates its reactivity and utility in organic synthesis. Its structure incorporates a benzoic acid moiety, a formyl group, and a nitro group, each contributing to its distinct chemical behavior.
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} Structure of 3-Formyl-4-nitrobenzoic acid
A summary of its key physical and chemical properties is presented in the table below. While experimental data for some properties of this specific molecule are not widely published, values for closely related compounds provide valuable context.
| Property | Value | Source/Notes |
| CAS Number | 1092931-93-5 | |
| Molecular Formula | C₈H₅NO₅ | |
| Molecular Weight | 195.13 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
| LogP | 1.28 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Melting Point | Not specified for this compound. For comparison, 3-methyl-4-nitrobenzoic acid melts at 216-218 °C.[2] | |
| Boiling Point | Not specified. Nitrobenzoic acids often sublime or decompose at high temperatures.[3] | |
| Solubility | Insoluble in water. Expected to be soluble in polar organic solvents like alcohols, ethers, and chlorinated solvents.[4] | Based on data for related nitrobenzoic acids. |
| pKa | Not specified. The pKa of 4-nitrobenzoic acid is 3.41, suggesting that 3-Formyl-4-nitrobenzoic acid is a moderately strong acid.[3] | The electron-withdrawing nature of the nitro and formyl groups enhances acidity. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm), and the acidic proton of the carboxylic acid will also be a broad singlet further downfield.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups:
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A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).
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A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
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A C=O stretch from the aldehyde (around 1690-1715 cm⁻¹).
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Asymmetric and symmetric N-O stretches from the nitro group (around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
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C-H stretching and bending vibrations for the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 195. Fragmentation patterns would likely involve the loss of the hydroxyl group, the formyl group, and the nitro group.
Chemical Reactivity and Stability
The reactivity of 3-Formyl-4-nitrobenzoic acid is governed by the interplay of its three functional groups. The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of both the nitro and formyl groups, as well as the carboxylic acid group.
Key Reaction Pathways:
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Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to the acid chloride. These transformations are crucial for incorporating this building block into larger molecules.
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Reactions of the Aldehyde: The formyl group is susceptible to both nucleophilic addition and oxidation. It can be reduced to a primary alcohol or oxidized to a carboxylic acid. It also serves as a handle for the construction of heterocyclic rings through condensation reactions with various nucleophiles.
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Reactions of the Nitro Group: The nitro group can be reduced to an amine, which is a common strategy in the synthesis of many pharmaceutical compounds. This transformation opens up a wide range of subsequent chemical modifications.
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Aromatic Nucleophilic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group.
Stability Considerations:
3-Formyl-4-nitrobenzoic acid is generally stable under normal storage conditions, though it should be stored in a cool, dry place away from strong oxidizing agents and bases. The presence of the aldehyde group makes it potentially susceptible to air oxidation over time.
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} Key Reaction Pathways of 3-Formyl-4-nitrobenzoic acid
Synthesis and Purification
Proposed Synthetic Workflow:
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
} Proposed Synthetic Workflow for 3-Formyl-4-nitrobenzoic acid
Step-by-Step Methodology (Hypothetical Protocol):
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Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid group of 3-methyl-4-nitrobenzoic acid would first be protected, typically by converting it to an ester (e.g., a methyl or ethyl ester) under acidic conditions.
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Oxidation of the Methyl Group: The methyl group would then be selectively oxidized to an aldehyde. This is a critical step that requires a mild and selective oxidizing agent to avoid over-oxidation to a carboxylic acid. Reagents such as selenium dioxide or ceric ammonium nitrate could potentially be employed. The reaction conditions (solvent, temperature, and reaction time) would need to be carefully optimized.
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Deprotection of the Carboxylic Acid: Following the oxidation, the protecting group on the carboxylic acid would be removed. For an ester, this is typically achieved through acid- or base-catalyzed hydrolysis.
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Purification: The crude 3-Formyl-4-nitrobenzoic acid would then be purified. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds.[5] The choice of solvent would depend on the solubility of the product and any impurities. Column chromatography could also be employed for higher purity.
Self-Validating System for Protocol: Each step of this proposed synthesis should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) to track the progress of the reaction and assess the purity of the intermediate products. The final product should be thoroughly characterized by NMR, IR, and MS to confirm its identity and purity.
Applications in Drug Discovery and Development
3-Formyl-4-nitrobenzoic acid is a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. Its trifunctional nature allows for diverse and regioselective modifications, making it an attractive starting material in medicinal chemistry.
While specific examples of its direct use in marketed drugs are not widely documented, its structural motifs are present in various pharmacologically active compounds. For instance, related nitrobenzoic acid derivatives are key intermediates in the synthesis of drugs like telmisartan (an antihypertensive) and have been explored in the development of agents for treating Chagas disease.[2][4]
The formyl group can be utilized in the construction of various heterocyclic systems, such as quinolines, pyrimidines, and imidazoles, which are common scaffolds in many drug molecules. The nitro group can be reduced to an amine, which can then be further functionalized to introduce desired pharmacophores.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Formyl-4-nitrobenzoic acid. It is classified as harmful and an irritant.
Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, flush the affected area with plenty of water.
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Store in a tightly closed container in a cool, dry place.
References
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Wikipedia. 4-Nitrobenzoic acid. [Link]
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Ataman Kimya. NITROBENZOIC ACID. [Link]
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PubChem. 3-Nitrobenzoic acid. [Link]
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European Journal of Chemistry. 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]
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RSC Advances. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
